molecular formula C24H30O5 B4290066 7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one

7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B4290066
M. Wt: 398.5 g/mol
InChI Key: AEFSLEXCTRWIIO-VAAVBSETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core linked to a hydroxy-trimethyl-oxododeca-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Chromen-2-one Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Side Chain: The hydroxy-trimethyl-oxododeca-dienyl side chain is introduced via a series of reactions, including aldol condensation, reduction, and esterification.

    Final Coupling: The final step involves the coupling of the side chain to the chromen-2-one core, often using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxododeca-dienyl side chain can be reduced to form saturated derivatives.

    Substitution: The chromen-2-one core can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or NaBH₄ (sodium borohydride).

    Substitution: Electrophilic reagents like halogens or nitrating agents under controlled temperatures.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in oxidative stress, inflammation, and cell proliferation.

    Pathways: Modulating signaling pathways such as the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative with similar core structure but lacking the complex side chain.

    Warfarin: A well-known anticoagulant with a chromen-2-one core and different side chains.

    Umbelliferone: Another chromen-2-one derivative with hydroxyl groups but a simpler structure.

Uniqueness

7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one stands out due to its unique side chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-[(2E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dienoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-17(8-12-22(25)24(3,4)27)6-5-7-18(2)14-15-28-20-11-9-19-10-13-23(26)29-21(19)16-20/h6,9-11,13-14,16,27H,5,7-8,12,15H2,1-4H3/b17-6?,18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFSLEXCTRWIIO-VAAVBSETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(=O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)CCC(=O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 4
7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 5
7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.